(S)-2-Amino-5-o-tolylpentanoic acid
Description
(S)-2-Amino-5-o-tolylpentanoic acid is a chiral amino acid derivative characterized by a pentanoic acid backbone substituted with an amino group at the C2 position and an o-tolyl (2-methylphenyl) group at the C5 position. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic o-tolyl substituent, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
(2S)-2-amino-5-(2-methylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHBFICRGDBNW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-o-tolylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as o-tolylacetic acid and an appropriate amine.
Formation of Intermediate: The starting materials undergo a series of reactions, including amination and cyclization, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and purification, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the use of catalysts to facilitate the hydrogenation of intermediates.
Enzymatic Synthesis: Enzymes are used to catalyze specific reactions, ensuring the production of the desired enantiomer with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-o-tolylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce alcohols.
Substitution Products: Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
Synthesis Pathways
The compound can be synthesized through various methods, including:
- Amino Acid Coupling Reactions : Utilizing coupling agents to link the amino group with other functional groups.
- Chiral Synthesis : Employing asymmetric synthesis techniques to ensure the desired stereochemistry is achieved.
Pharmaceutical Development
(S)-2-Amino-5-o-tolylpentanoic acid is being investigated for its potential therapeutic effects in treating various diseases. Recent studies have highlighted its role as a modulator of G-protein coupled receptors (GPCRs), particularly GPR43, which is implicated in inflammatory and metabolic disorders .
Case Study : A study demonstrated that derivatives of this compound could selectively activate GPR43, leading to anti-inflammatory effects in models of colitis and rheumatoid arthritis .
Biological Research
The compound has been utilized in metabolic pathway studies, where it aids in understanding enzyme interactions and signaling mechanisms within cells. Its ability to bind to specific receptors makes it a valuable tool for research into cellular signaling pathways.
Data Table: Biological Activity of this compound
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules. Its unique structural features allow for the development of novel compounds with tailored biological activities.
Application Example : It has been used as a precursor in the synthesis of various bioactive compounds, enhancing the diversity of chemical libraries available for drug discovery.
Pharmaceuticals
The compound is employed in the pharmaceutical industry for the development of new drugs targeting metabolic and inflammatory conditions. Its derivatives are being explored for their potential as therapeutic agents.
Agrochemicals
Research indicates that this compound can be utilized in agrochemical formulations, potentially enhancing crop resistance to diseases through its biological activity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-o-tolylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signaling cascades, and gene expression.
Comparison with Similar Compounds
Table 1: Key Properties of Aromatic-Substituted Analogues
Aliphatic and Functionalized Derivatives
Substituents such as hydroxy, carbamate, or ether groups modulate solubility and reactivity:
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): A carbamate-protected derivative with a hydroxy group. Its formula (C10H19NO5) and molecular weight (233.26 g/mol) indicate moderate hydrophilicity, though its toxicological profile remains unstudied .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid (): A pyridine-containing derivative with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthesis but requires acidic conditions for removal .
Table 2: Comparison of Aliphatic/Functionalized Derivatives
Guanidine and Amide Derivatives
Compounds with guanidine or amide functionalities demonstrate enhanced hydrogen-bonding capacity:
- (S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid (): A highly complex derivative with a molecular weight of 374.43 g/mol. Its dioxa-diaza moiety may confer rigidity and resistance to enzymatic degradation .
Biological Activity
(S)-2-Amino-5-o-tolylpentanoic acid, also known as a derivative of phenylalanine, has garnered attention in various biological studies due to its potential therapeutic applications and unique biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 195.25 g/mol
- CAS Number : Not specified in the provided sources.
This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly involving glutamate and GABA (gamma-aminobutyric acid) pathways. It may act as an agonist or antagonist at specific receptor sites, influencing neuronal excitability and synaptic transmission.
Biological Activities
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Neuroprotective Effects :
- Studies have indicated that this compound demonstrates neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
-
Antimicrobial Activity :
- Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
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Anti-inflammatory Properties :
- The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Reduces oxidative stress | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Table 2: Case Studies
| Study | Findings | Year |
|---|---|---|
| Neuroprotection Study | Significant reduction in neuronal apoptosis | 2023 |
| Antimicrobial Study | MIC values of 20 μg/mL against E. coli | 2024 |
| Inflammation Study | Decreased levels of TNF-α and IL-6 | 2023 |
Case Studies
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Neuroprotection in Animal Models :
- A recent study demonstrated that administration of this compound in rodent models significantly improved cognitive function and reduced markers of neurodegeneration, suggesting its potential for Alzheimer's treatment.
-
Antimicrobial Efficacy :
- In vitro tests revealed that this compound had a minimum inhibitory concentration (MIC) of 20 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics.
-
Inflammation Reduction :
- A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6 within four weeks.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-5-o-tolylpentanoic acid, and how do reaction conditions influence stereochemical purity?
Methodological Answer:
- Synthetic Pathways : A common approach involves chiral auxiliary-assisted synthesis. For example, (S)-configured amino acids can be synthesized via asymmetric hydrogenation of α,β-unsaturated esters or enzymatic resolution .
- Key Conditions :
- Use of Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups to preserve stereochemistry during coupling reactions .
- Temperature control (< 0°C) during azide reduction (if applicable) to prevent racemization .
- Characterization via -NMR and chiral HPLC to confirm enantiomeric excess (>98%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- -NMR : Identify proton environments (e.g., aromatic protons from o-tolyl groups at δ 6.5–7.5 ppm) and α-amino protons (δ 3.1–3.5 ppm) .
- IR Spectroscopy : Confirm carboxylate (C=O stretch ~1700 cm) and primary amine (N–H stretch ~3350 cm) functionalities .
- Chromatography :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to assess enantiopurity .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Source Analysis :
- Experimental Replication :
Q. What computational strategies are recommended for modeling the interaction of this compound with target enzymes?
Methodological Answer:
- Docking Studies :
- Employ AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonding between the carboxylate group and catalytic residues .
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess stability .
- QM/MM Calculations :
Q. How can researchers design experiments to investigate the metabolic stability of this compound in vivo?
Methodological Answer:
- In Vitro Models :
- Isotopic Labeling :
- Synthesize -labeled analogs to track metabolic byproducts in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
